molecular formula C6H13NO2 B1267905 4-Amino-4-methylpentanoic acid CAS No. 3235-46-9

4-Amino-4-methylpentanoic acid

Cat. No. B1267905
CAS RN: 3235-46-9
M. Wt: 131.17 g/mol
InChI Key: FZNOWMWZNCOYIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent studies have developed efficient synthesis methods for 4-Amino-4-methylpentanoic acid and its derivatives. Salamone et al. (2023) reported a modular approach to synthesize 4-mercapto-4-methylpentanoic acid, a closely related compound, highlighting the advantages of their method over traditional routes (Salamone et al., 2023). Additionally, Mei et al. (2010) improved the enantioselective synthesis of a protected form of a similar compound, demonstrating advancements in synthesis efficiency and selectivity (Mei et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been extensively studied to understand its reactivity and interaction with biological targets. For instance, the work by Murtagh et al. (2011) on a structurally related α2δ ligand underscores the importance of stereochemistry and molecular orientation in designing compounds for large-scale manufacture (Murtagh et al., 2011).

Chemical Reactions and Properties

Research by Piscopo et al. (2016) on the diastereoselective synthesis of a pharmaceutically relevant 4-aminopentanoic acid derivative highlights the chemical reactions and properties of these compounds. Their study showcases the use of chiral homogeneous catalysts in biphasic reaction media, emphasizing the compound's versatility in synthetic chemistry (Piscopo et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Although specific studies focusing on the physical properties of this compound were not highlighted in this search, the general trend in related research points to a deep understanding of how structural variations affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific transformations, are essential for the application of this compound in synthesis and drug development. Zhou et al. (2022) demonstrated a sustainable enzymatic approach to transform levulinic acid into (R)-4-aminopentanoic acid, showcasing the innovative methods being developed to harness the chemical properties of amino acids for industrial applications (Zhou et al., 2022).

Scientific Research Applications

Synthesis and Stereochemistry

  • 4-Amino-4-methylpentanoic acid has been used in the stereoselective synthesis of specific diastereomers. For instance, Giordano et al. (1999) achieved the stereoselective synthesis of four diastereomers of this compound, which is a constituent of the antitumor antibiotic bleomycin A2 (Giordano, Spinella, & Sodano, 1999).

Role in Marine Toxins

  • The compound's significance is highlighted in marine toxins, as identified in the tripeptide marine toxin janolusimide. The synthesis process elucidated by Giordano et al. (1999) enabled the assignment of specific stereochemistry to the 4-amino-3-hydroxy-2-methylpentanoic acid in janolusimide (Giordano, Spinella, & Sodano, 1999).

Non-coded Amino Acid Synthesis

  • Tarver, Terranova, & Joullié (2004) reported the stereoselective synthesis of a protected form of this compound, highlighting its role as a non-coded amino acid in cyclomarin A, along with its diastereomer (Tarver, Terranova, & Joullié, 2004).

Safety Assessment in Fragrance Ingredients

  • A comprehensive safety assessment conducted by Api et al. (2020) on 4-methylpentanoic acid (a structurally related compound) evaluated its genotoxicity, toxicity, reproductive toxicity, and environmental safety. This highlights the compound's relevance in the fragrance industry and its safety profile (Api et al., 2020).

Substrate for Gamma-Aminobutyric Acid Aminotransferase

  • Research by Silverman & Levy (1981) explored substituted 4-aminobutanoic acids (structurally similar to this compound) as substrates for gamma-aminobutyric acid aminotransferase, an enzyme involved in neurotransmitter degradation. This sheds light on its potential role in neurotransmitter metabolism (Silverman & Levy, 1981).

Biological Activity in Amino Acids

  • The biological activity of compounds related to this compound is exemplified by Nehls et al. (2013), who studied a compound formed from the reaction of acrylamide and the amino acid isoleucine. This research highlights the compound's significance in biological systems (Nehls, Hanebeck, Becker, & Emmerling, 2013).

Role in Enzyme Alkylation

  • The role of related compounds in enzyme alkylation is illustrated by Chalkley & Bloxham (1976), who studied the interaction of 5-chloro-4-oxopentanoic acid with rabbit muscle pyruvate kinase. This research contributes to understanding the chemical biology of enzymes and amino acids (Chalkley & Bloxham, 1976).

Mechanism of Action

Target of Action

4-Amino-4-methylpentanoic acid, also known as Leucine, is an essential branched-chain amino acid (BCAA) that primarily targets muscle tissues . It plays a crucial role in protein synthesis and muscle growth .

Mode of Action

Leucine interacts with its targets, the muscle tissues, by activating the mTOR signaling pathway, which promotes muscle growth . This interaction results in changes at the cellular level, leading to increased protein synthesis and, consequently, muscle growth .

Biochemical Pathways

The catabolism of Leucine initiates in muscle and yields NADH and FADH2 . The first reaction in the catabolic pathway of Leucine is a reversible transamination that converts Leucine into branched-chain ketoacids . This process is catalyzed by the enzyme branched-chain aminotransferase .

Pharmacokinetics

It’s known that leucine, like other amino acids, is absorbed in the small intestine and distributed throughout the body via the bloodstream .

Result of Action

The primary result of Leucine’s action is the promotion of muscle growth and repair . It also plays a role in regulating blood-sugar levels, growth hormone production, wound healing, and energy regulation .

Action Environment

Environmental factors such as diet and physical activity can influence the action, efficacy, and stability of Leucine. A diet rich in Leucine can enhance its availability and efficacy in promoting muscle growth. On the other hand, physical activity increases the demand for Leucine due to increased protein synthesis and muscle repair .

properties

IUPAC Name

4-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNOWMWZNCOYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281177
Record name 4-amino-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3235-46-9
Record name 3235-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

For example, a mixture of 5,5-dimethyl-2-pyrrolidone, an excess amount of barium hydroxide and a sufficient amount of water is heated under reflux until the reaction is substantially complete. The cooled solution is made slightly acidic with sulfuric acid and neutralized with solid barium carbonate or other bases. After removal of solids by filtration, the filtrate is evaporated under reduced pressure to yield a crude product which after three recrystallizations from an inert solvent such as aqueous ethanol gives an analytically pure product of 4-amino-4,4-dimethyl butanoic acid (4-amino-4-methylvaleric acid). 4-amino-2,4-dimethylvaleric acid is prepared similarly from 3,5,5-trimethyl-2-pyrrolidone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-amino-4-methylpentanoic acid (dimethylGABA) reach the brain when it is unable to cross the blood-brain barrier?

A1: The research paper reveals that while dimethylGABA itself cannot penetrate the blood-brain barrier, its prodrug, 5,5-dimethyl-delta 1-pyrroline, can cross the barrier. [] Once in the brain, enzymes convert 5,5-dimethyl-delta 1-pyrroline into dimethylGABA. This process highlights the potential of using prodrugs to deliver centrally active compounds that cannot cross the blood-brain barrier independently. []

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